molecular formula C16H13ClN2O3S B11403087 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine

Cat. No.: B11403087
M. Wt: 348.8 g/mol
InChI Key: FYUIQLWNROZRTF-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzenesulfonyl group, a chlorophenyl group, and a methylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.

    Methylation: The final step involves the methylation of the nitrogen atom in the oxazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the oxazole ring can contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-2-phenyl-1,3-oxazole: Lacks the chlorophenyl group, which may result in different reactivity and biological activity.

    2-(2-chlorophenyl)-1,3-oxazole: Lacks the benzenesulfonyl group, which can affect its chemical properties and applications.

    N-methyl-1,3-oxazole: A simpler structure that lacks both the benzenesulfonyl and chlorophenyl groups, leading to different chemical behavior.

Uniqueness

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the benzenesulfonyl group enhances its reactivity, while the chlorophenyl group may improve its binding affinity to biological targets. The methylated oxazole ring contributes to the overall stability and reactivity of the compound.

Properties

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-methyl-1,3-oxazol-5-amine

InChI

InChI=1S/C16H13ClN2O3S/c1-18-15-16(23(20,21)11-7-3-2-4-8-11)19-14(22-15)12-9-5-6-10-13(12)17/h2-10,18H,1H3

InChI Key

FYUIQLWNROZRTF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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